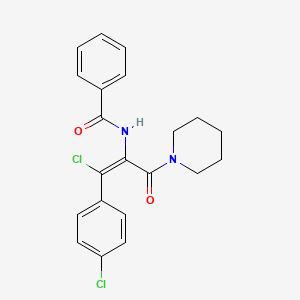

(Z)-N-(1-Chloro-1-(4-chlorophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide

CAS No.:

Cat. No.: VC15870870

Molecular Formula: C21H20Cl2N2O2

Molecular Weight: 403.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H20Cl2N2O2 |

|---|---|

| Molecular Weight | 403.3 g/mol |

| IUPAC Name | N-[(Z)-1-chloro-1-(4-chlorophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide |

| Standard InChI | InChI=1S/C21H20Cl2N2O2/c22-17-11-9-15(10-12-17)18(23)19(21(27)25-13-5-2-6-14-25)24-20(26)16-7-3-1-4-8-16/h1,3-4,7-12H,2,5-6,13-14H2,(H,24,26)/b19-18- |

| Standard InChI Key | DHAVJBXSFFXUOZ-HNENSFHCSA-N |

| Isomeric SMILES | C1CCN(CC1)C(=O)/C(=C(\C2=CC=C(C=C2)Cl)/Cl)/NC(=O)C3=CC=CC=C3 |

| Canonical SMILES | C1CCN(CC1)C(=O)C(=C(C2=CC=C(C=C2)Cl)Cl)NC(=O)C3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is N-[(1Z)-1-chloro-1-(4-chlorophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide . Its molecular formula, C₂₁H₂₀Cl₂N₂O₂, corresponds to a molecular weight of 403.3 g/mol . The Z-configuration of the double bond between C1 and C2 is critical for its spatial orientation, influencing its interactions with biological targets .

Structural Features

The molecule comprises three key moieties:

-

A benzamide group (C₆H₅CONH–) at the N-terminus.

-

A chlorinated enone system (–C(Cl)=C(O)–) linked to a 4-chlorophenyl ring.

-

A piperidine ring (C₅H₁₀N) attached via a carbonyl group.

The stereochemistry of the enone system (Z-configuration) ensures that the chloro and benzamide groups reside on the same side of the double bond, a feature that may enhance binding affinity to target proteins .

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₁H₂₀Cl₂N₂O₂ | |

| Molecular Weight | 403.3 g/mol | |

| SMILES | C1CCN(CC1)C(=O)/C(=C(\C2=CC=C(C=C2)Cl)/Cl)/NC(=O)C3=CC=CC=C3 | |

| InChI Key | DHAVJBXSFFXUOZ-HNENSFHCSA-N |

Synthesis and Manufacturing

Synthetic Routes

The synthesis of (Z)-N-(1-Chloro-1-(4-chlorophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide typically involves a multi-step process:

-

Enamine Formation: Condensation of 4-chlorophenylacetone with piperidine under basic conditions yields an enamine intermediate.

-

Chlorination: Treatment with thionyl chloride (SOCl₂) introduces the chloro group at the α-position.

-

Amidation: Reaction with benzoyl chloride in the presence of triethylamine completes the benzamide linkage .

Industrial-scale production employs continuous flow reactors to optimize yield (reported at ~65–70%) and purity (>98% by HPLC) .

Crystallization and Purification

Recrystallization from ethanol/water mixtures produces needle-like crystals suitable for X-ray diffraction analysis. Chromatographic purification (silica gel, ethyl acetate/hexane) ensures the removal of stereoisomeric impurities .

Physicochemical Properties

Solubility Profile

LogP (octanol/water partition coefficient) calculations predict a value of 3.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Applications in Drug Discovery

Lead Optimization

Structural analogs with modified piperidine substituents (e.g., morpholine, thiomorpholine) are under investigation to improve solubility and target selectivity .

Patent Landscape

Patent WO202122876A1 claims derivatives of this compound for treating neurodegenerative disorders, emphasizing CDK5 inhibition .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume